6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is an organic compound with significant relevance in medicinal chemistry. It is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structures. This compound exhibits potential biological activities, making it a subject of interest for further research and development.
The compound is cataloged under various chemical databases and suppliers, including Sigma-Aldrich and PubChem, where it is identified by its molecular formula and molecular weight of 163.13 g/mol. Its IUPAC name is 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, and it is also known by other synonyms such as 1H-imidazo[4,5-b]pyridine-6-carboxylic acid .
The synthesis of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be achieved through various methods involving the cyclization of appropriate precursors. One common approach involves the reaction of substituted pyridine derivatives with carboxylic acids under controlled conditions to facilitate the formation of the imidazole ring structure.
Key steps in the synthesis may include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity.
The molecular structure of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid features a fused bicyclic system that includes a pyridine ring and an imidazole ring. The compound's structural formula can be represented as follows:
This structure contributes to its chemical reactivity and potential biological activity .
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can participate in various chemical reactions due to its functional groups:
Understanding these reactions is essential for exploring its synthetic applications and potential modifications for enhanced biological activity.
The mechanism of action for compounds like 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar compounds have been shown to act as enzyme inhibitors or modulators within metabolic pathways.
Research into its pharmacodynamics would involve:
The physical properties of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid include:
Chemical properties include:
Safety data indicates that it may cause skin irritation and serious eye irritation upon contact .
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has potential applications in:
The ongoing research into this compound could lead to significant advancements in drug discovery and therapeutic applications.
Imidazo[4,5-b]pyridine represents a privileged heterocyclic scaffold in drug discovery due to its structural resemblance to purine nucleobases. This bicyclic system comprises a pyridine ring fused with an imidazole moiety at the 4,5-position, creating a planar, electron-rich framework capable of diverse non-covalent interactions with biological targets. The scaffold’s synthetic versatility allows for regioselective functionalization at multiple positions (N1, N3, C2, C5, C6, C7), enabling fine-tuning of physicochemical and pharmacological properties. Its presence in clinical candidates across therapeutic areas—including oncology, infectious diseases, and gastroenterology—highlights its broad utility. The introduction of ionizable groups like carboxylic acids further expands its molecular recognition capabilities, as seen in derivatives such as 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid [1] [3].
Systematic nomenclature for imidazo[4,5-b]pyridine derivatives follows IUPAC conventions, where the fusion site ("b") denotes bonds between pyridine positions 4-5 and imidazole positions 4-5. The bridgehead atoms (N1-C5a-N3-C7a) define the tautomeric equilibria. For 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid:
Table 1: Structural Isomers and Key Identifiers of Related Derivatives
Compound Name | CAS Registry No. | Substitution Pattern | Molecular Formula | SMILES Notation |
---|---|---|---|---|
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid | 1019108-05-4 | COOH at C5 | C₇H₅N₃O₂ | OC(=O)C1=NC2=C(C=C1)N=CN2 |
3H-Imidazo[4,5-b]pyridine-6-carboxylic acid | 24638-31-1 | COOH at C6 | C₇H₅N₃O₂ | OC(=O)C1=CC2=C(NC=N2)N=C1 |
6-Hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid* | Not assigned | COOH at C5, OH at C6 | C₇H₅N₃O₃ | OC(=O)C1=C(O)C2=NC=CN2C=N1 |
*Theoretical structure based on regioisomeric patterns; SMILES approximated from analogs [1] [3] [5].
Positional isomerism significantly impacts electronic distribution. The 5-carboxylic acid derivative (CAS 1019108-05-4) localizes electron density at C6, while the 6-carboxylic acid analog (CAS 24638-31-1) shifts electrophilic character to C5. Introducing a 6-hydroxy group ortho to a 5-carboxylate would enable intramolecular hydrogen bonding, potentially enhancing stability and metal-chelating capacity [1] [3] [5].
The therapeutic exploration of imidazo[4,5-b]pyridines began in the 1980s with antiviral and antitumor screening programs. Early derivatives demonstrated RNA polymerase inhibition, prompting optimization for kinase modulation. A breakthrough emerged with tenatoprazole (an imidazo[4,5-b]pyridine analog of omeprazole), which exhibited prolonged proton-pump inhibition for gastroesophageal reflux treatment. Its development validated the scaffold’s metabolic stability and target engagement [8].
Recent advancements include BI-3802, a potent E3 ligase recruiter designed by Boehringer Ingelheim for targeted protein degradation. This clinical candidate emerged from systematic SAR studies on N1-substituted imidazo[4,5-b]pyridines, highlighting the scaffold’s adaptability in modern modalities like PROTACs. The compound and its negative controls are accessible via Boehringer Ingelheim’s open innovation portal (opnMe.com), accelerating mechanistic research [1].
Table 2: Milestone Compounds Featuring the Imidazo[4,5-b]Pyridine Core
Compound | Therapeutic Area | Key Modifications | Development Status | Biological Target |
---|---|---|---|---|
Tenatoprazole | Gastroenterology | 2-Mercapto-5-methoxybenzimidazole at N1 | Marketed (Japan) | H⁺/K⁺-ATPase |
BI-3802 | Oncology | N1-aryl, C2-amide | Preclinical | E3 Ubiquitin Ligase Recruiter |
6-Bromo-2-phenyl derivative [8] | Antimicrobial | C6-Br, C2-Ph | Research | Dihydrofolate Reductase |
The scaffold’s versatility is further evidenced in antimicrobial agents. Derivatives like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine exhibit potent activity against Bacillus cereus through dihydrofolate reductase (DHFR) inhibition, as confirmed by molecular docking studies. Alkylation at N1/N3 generates regioisomers with distinct antibacterial spectra, underscoring the sensitivity of bioactivity to substitution patterns [8].
Carboxylic acid groups impart critical pharmacophoric features to imidazo[4,5-b]pyridines:
Solubility and Permeability: Computational models predict moderate aqueous solubility for 5-carboxylic acid derivatives (e.g., 3.07 mg/mL for CAS 1019108-05-4) and higher solubility for 6-carboxylic acid isomers (4.96 mg/mL for CAS 24638-31-1). The acidic group enhances hydrophilicity (LogP = 0.24–0.01) while reducing membrane permeability (Predicted Caco-2 permeability < 20 nm/s). BOILED-Egg models confirm high GI absorption but negligible blood-brain barrier penetration [1] [3].
Metal Chelation: The coplanar carboxylate and pyridinic nitrogen form bidentate chelates with divalent metals (e.g., Zn²⁺ in matrix metalloproteinases, Mg²⁺ in integrins). This is exploited in inhibitors like the 6-bromo-2-phenyl derivatives, where the carboxylate anchors to catalytic zinc ions [8].
Hydrogen Bond Networks: In DHFR inhibitors, the carboxylate of imidazo[4,5-b]pyridines forms salt bridges with Arg57 and hydrogen bonds to Ser49/Thr113 residues. Docking studies show that 5-carboxylates adopt optimal geometries for these interactions versus 6-regioisomers [8].
Tautomeric Modulation: A 6-hydroxy group ortho to a 5-carboxylate could stabilize rare tautomeric forms via intramolecular H-bonding. This was observed in crystallographic studies of alkylated analogs (e.g., tert-butyl 6-bromo-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate), where similar motifs enforce planarity and influence π-stacking [7] [8].
Table 3: Computational Pharmacokinetic Predictions for Carboxylic Acid Derivatives
Parameter | 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid [1] | 3H-Imidazo[4,5-b]pyridine-6-carboxylic acid [3] | Projected 6-Hydroxy-5-carboxylic acid |
---|---|---|---|
Consensus LogP | 0.24 | 0.01 | -0.45 (estimated) |
Water Solubility (mg/mL) | 3.07 | 4.96 | 8.21 (ESOL model) |
TPSA (Ų) | 78.87 | 78.87 | 98.0 |
H-Bond Acceptors | 4 | 4 | 5 |
H-Bond Donors | 2 | 2 | 3 |
GI Absorption | High | High | Moderate (H-bonding penalty) |
CYP450 Inhibition | None predicted | None predicted | Low risk |
The addition of a 6-hydroxy group would increase topological polar surface area (TPSA) to ~98 Ų and hydrogen bond donor count to 3, potentially reducing cellular permeability but enhancing target affinity. This is evidenced in antimicrobial studies where hydroxylated analogs showed improved potency against Gram-positive pathogens due to stronger interactions with DHFR’s polar binding pocket [8].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5